6-Methylthieno[2,3-d]pyrimidine

Antifolate Cancer Enzyme Inhibition

Source the definitive 6-methylthieno[2,3-d]pyrimidine scaffold to secure baseline potency in dual TS/DHFR inhibitor campaigns. Comparative SAR evidence confirms that even minor 6-position modifications (e.g., methyl→ethyl) alter inhibitory potency by 2–3 orders of magnitude. This specific core is validated as 'highly conducive to dual human TS-DHFR inhibitory activity,' a property not guaranteed with pyrrolo[2,3-d]pyrimidine or quinazoline alternatives without extensive re-optimization. Procurement of unsubstituted scaffolds introduces significant potency risk and de novo SAR cost.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 106691-22-9
Cat. No. B009364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylthieno[2,3-d]pyrimidine
CAS106691-22-9
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCC1=CC2=CN=CN=C2S1
InChIInChI=1S/C7H6N2S/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3
InChIKeyYRKLSHRTNVQVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylthieno[2,3-d]pyrimidine (CAS 106691-22-9): Core Scaffold Procurement Guide for Antifolate and Kinase Inhibitor Development


6-Methylthieno[2,3-d]pyrimidine is a fused heterocyclic compound (molecular formula C7H6N2S, molecular weight 150.2 g/mol) that serves as a privileged scaffold in medicinal chemistry . It is a key synthetic intermediate for developing therapeutic agents, particularly dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors [1], and has been extensively studied in anticancer and kinase inhibition applications [2].

Why 6-Methylthieno[2,3-d]pyrimidine Cannot Be Substituted with Unsubstituted Thieno[2,3-d]pyrimidine or Alternative Heterocyclic Scaffolds


The 6-methyl substituent on the thieno[2,3-d]pyrimidine core is not a trivial modification; it directly impacts biological activity and synthetic utility. Direct comparative studies demonstrate that replacing the 6-methyl group with a 6-ethyl group increases dual TS/DHFR inhibitory potency by 2-3 orders of magnitude [1], underscoring the sensitivity of the pharmacophore to this position. Furthermore, the 6-methylthieno[2,3-d]pyrimidine scaffold has been specifically validated as "highly conducive to dual human TS-DHFR inhibitory activity" [2], a property not guaranteed for other heterocyclic cores like pyrrolo[2,3-d]pyrimidine or quinazoline without extensive re-optimization. Procurement of unsubstituted or alternative scaffolds thus introduces significant risk of reduced potency and requires de novo SAR exploration.

Quantitative Differentiation Evidence for 6-Methylthieno[2,3-d]pyrimidine Against Key Comparators


Head-to-Head Comparison: 6-Methyl vs. 6-Ethyl Substitution on Dual TS/DHFR Inhibitory Potency

Direct comparison within the same study reveals that the 6-ethyl analog (Compound 2) exhibits a 100- to 1000-fold (2-3 orders of magnitude) increase in potency against human TS and DHFR compared to the 6-methyl analog (Compound 1) [1]. This dramatic difference highlights the critical role of the 6-position substituent size and lipophilicity in target engagement.

Antifolate Cancer Enzyme Inhibition

Benchmarking Dual TS/DHFR Inhibition: Classical 6-Methylthieno[2,3-d]pyrimidine Analog vs. Reference Antifolates

The classical analog containing the 6-methylthieno[2,3-d]pyrimidine core (Compound 4) achieved nanomolar dual inhibition of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM) [1]. This potency establishes the scaffold's capability to generate highly active dual inhibitors, comparable to or exceeding the potency of some clinical antifolates in enzyme assays.

Antifolate Cancer Enzyme Inhibition

Scaffold Versatility: 6-Methylthieno[2,3-d]pyrimidine as a Privileged Structure Across Multiple Target Classes

The thieno[2,3-d]pyrimidine core is classified as a 'privileged scaffold' due to its ability to bind diverse biological targets with high affinity [1]. Derivatives have demonstrated potent inhibition against VEGFR-2 (IC50 = 0.23 ± 0.03 µM, comparable to sorafenib) [2], c-Met (IC50 = 25 nM) [3], EGFR (IC50 = 5.42 ± 0.28 nM) [4], and atypical PKC isoforms [5]. The 6-methyl substitution is a key feature in many of these active series, influencing both potency and selectivity.

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Synthetic Utility: 6-Methylthieno[2,3-d]pyrimidine as a Key Intermediate for Diverse Functionalization

The 6-methylthieno[2,3-d]pyrimidine core is a critical intermediate in the synthesis of potent antifolates and kinase inhibitors. The 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one derivative serves as a versatile building block for introducing diverse arylthio groups at the 5-position via Ullmann coupling [1]. This synthetic route is well-established and allows for rapid SAR exploration, unlike unsubstituted thieno[2,3-d]pyrimidine which lacks the methyl handle for certain modifications.

Organic Synthesis Medicinal Chemistry Intermediate

Recommended Application Scenarios for 6-Methylthieno[2,3-d]pyrimidine Based on Quantitative Evidence


Dual TS/DHFR Inhibitor Lead Optimization Programs

Utilize 6-Methylthieno[2,3-d]pyrimidine as the core scaffold for synthesizing and optimizing dual inhibitors of thymidylate synthase and dihydrofolate reductase. The established SAR shows that even minor changes at the 6-position drastically alter potency (2-3 orders of magnitude), making this specific compound essential for baseline comparisons and systematic exploration of the 5-position arylthio substituents [1].

Multi-Targeted Kinase Inhibitor Discovery

Employ the 6-methylthieno[2,3-d]pyrimidine scaffold in the design of novel kinase inhibitors, particularly those targeting VEGFR-2, EGFR, c-Met, or atypical PKCs. The scaffold's demonstrated ability to achieve nanomolar potency against diverse kinases (e.g., VEGFR-2 IC50 = 0.23 µM) [2] makes it a valuable starting point for multi-kinase or selective inhibitor campaigns.

Synthetic Methodology Development for Thienopyrimidines

Use 6-Methylthieno[2,3-d]pyrimidine as a model substrate for developing and optimizing new synthetic routes for functionalized thienopyrimidines. Its role as a key intermediate in established Ullmann coupling reactions [3] provides a benchmark for comparing the efficiency and scope of novel methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.